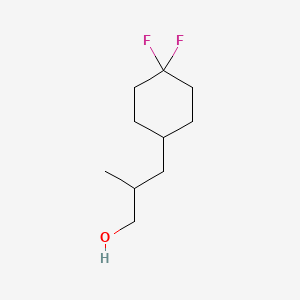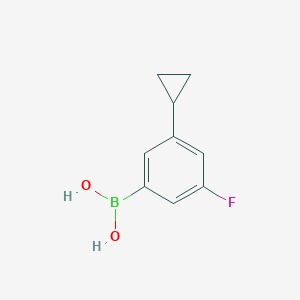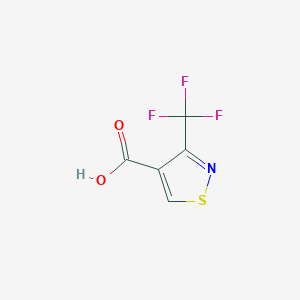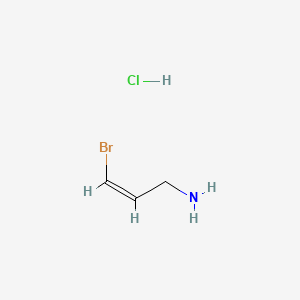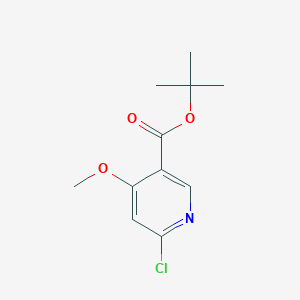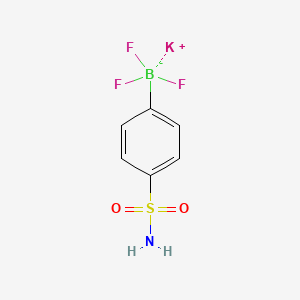![molecular formula C12H18ClF2N B13464344 3-[3-(1,1-Difluoroethyl)bicyclo[1.1.1]pentan-1-yl]bicyclo[1.1.1]pentan-1-amine hydrochloride](/img/structure/B13464344.png)
3-[3-(1,1-Difluoroethyl)bicyclo[1.1.1]pentan-1-yl]bicyclo[1.1.1]pentan-1-amine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[3-(1,1-Difluoroethyl)bicyclo[1.1.1]pentan-1-yl]bicyclo[1.1.1]pentan-1-amine hydrochloride is a compound that features a unique bicyclo[1.1.1]pentane structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the difluoroethyl group and the bicyclo[1.1.1]pentane framework imparts unique chemical and physical properties to the compound.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(1,1-Difluoroethyl)bicyclo[1.1.1]pentan-1-yl]bicyclo[1.1.1]pentan-1-amine hydrochloride typically involves multiple steps:
Formation of the Bicyclo[1.1.1]pentane Core: The bicyclo[1.1.1]pentane core can be synthesized through carbene insertion into the central bond of bicyclo[1.1.0]butanes or through nucleophilic/radical addition across the central bond of [1.1.1]propellanes.
Introduction of the Difluoroethyl Group: The difluoroethyl group can be introduced via a nucleophilic substitution reaction using a suitable difluoroethylating agent.
Formation of the Hydrochloride Salt: The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, to form corresponding oxides or imines.
Reduction: Reduction reactions can be performed on the difluoroethyl group or the amine group to yield various reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the difluoroethyl group, to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Common nucleophiles include alkyl halides, amines, and thiols.
Major Products
Oxidation: Formation of imines or oxides.
Reduction: Formation of reduced amines or hydrocarbons.
Substitution: Formation of various substituted bicyclo[1.1.1]pentane derivatives.
科学研究应用
Chemistry
In chemistry, 3-[3-(1,1-Difluoroethyl)bicyclo[1.1.1]pentan-1-yl]bicyclo[1.1.1]pentan-1-amine hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.
Biology
In biology, this compound can be used as a probe to study the effects of difluoroethyl groups on biological systems. It can also be used in the development of new biochemical assays.
Medicine
In medicinal chemistry, the compound is of interest due to its potential as a drug candidate. The bicyclo[1.1.1]pentane framework is known to impart metabolic stability and improve the pharmacokinetic properties of drug molecules .
Industry
In the industrial sector, this compound can be used in the development of new materials with unique properties, such as high strength and thermal stability. It can also be used in the production of specialty chemicals.
作用机制
The mechanism of action of 3-[3-(1,1-Difluoroethyl)bicyclo[1.1.1]pentan-1-yl]bicyclo[1.1.1]pentan-1-amine hydrochloride involves its interaction with specific molecular targets. The difluoroethyl group can interact with enzymes and receptors, modulating their activity. The bicyclo[1.1.1]pentane framework provides a rigid structure that can enhance binding affinity and selectivity for specific targets.
相似化合物的比较
Similar Compounds
- 3-(Trifluoromethyl)bicyclo[1.1.1]pentan-1-amine hydrochloride
- 1-Bicyclo[1.1.1]pentylamine hydrochloride
- 3-(Difluoromethyl)bicyclo[1.1.1]pentan-1-amine hydrochloride
Uniqueness
The uniqueness of 3-[3-(1,1-Difluoroethyl)bicyclo[1.1.1]pentan-1-yl]bicyclo[1.1.1]pentan-1-amine hydrochloride lies in the presence of the difluoroethyl group, which imparts distinct electronic and steric properties. This makes it a valuable compound for the development of new drugs and materials with enhanced properties.
属性
分子式 |
C12H18ClF2N |
|---|---|
分子量 |
249.73 g/mol |
IUPAC 名称 |
3-[3-(1,1-difluoroethyl)-1-bicyclo[1.1.1]pentanyl]bicyclo[1.1.1]pentan-1-amine;hydrochloride |
InChI |
InChI=1S/C12H17F2N.ClH/c1-8(13,14)9-2-10(3-9,4-9)11-5-12(15,6-11)7-11;/h2-7,15H2,1H3;1H |
InChI 键 |
IDLYSCZCUTUWQA-UHFFFAOYSA-N |
规范 SMILES |
CC(C12CC(C1)(C2)C34CC(C3)(C4)N)(F)F.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


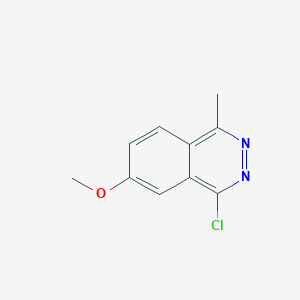
![3-[4-(azidomethyl)-1-oxo-2,3-dihydro-1H-isoindol-2-yl]piperidine-2,6-dione](/img/structure/B13464276.png)
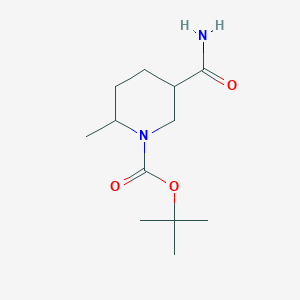
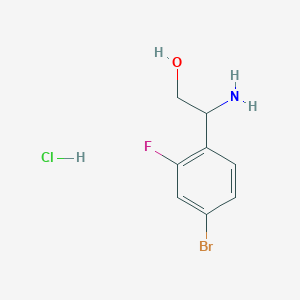
![3-[(tert-butoxy)carbonyl]-6-oxa-3-azabicyclo[3.2.1]octane-7-carboxylic acid, Mixture of diastereomers](/img/structure/B13464283.png)
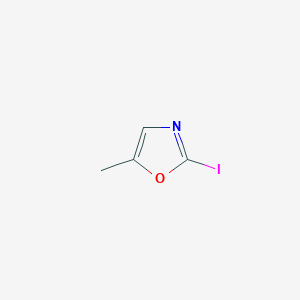
![2-[(6-Methoxypyridin-3-yl)oxy]ethan-1-amine dihydrochloride](/img/structure/B13464299.png)
